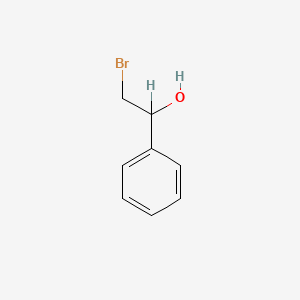

2-Bromo-1-phenylethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHHEUQBMDBSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941844 | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-28-7, 199343-14-1 | |

| Record name | α-(Bromomethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Bromomethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(bromomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Approaches for 2 Bromo 1 Phenylethanol

Enantioselective Biocatalytic Reductions for Specific Stereoisomers

Biocatalytic reductions have emerged as a powerful and environmentally friendly approach for the synthesis of enantiomerically pure alcohols. This method often utilizes whole-cell biocatalysts or isolated enzymes to reduce a prochiral ketone, such as 2-bromoacetophenone (B140003), to the corresponding chiral alcohol, 2-bromo-1-phenylethanol (B177431).

Substrate Scope and Enzyme Specificity

The success of biocatalytic reductions is highly dependent on the substrate specificity of the chosen enzyme. Carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) are commonly employed for this purpose. These enzymes exhibit a broad substrate scope, capable of reducing a variety of ketones and ketoesters. nih.gov However, the enantioselectivity and reaction efficiency can be significantly influenced by the substituents on the substrate molecule.

For instance, studies on various carbonyl reductases have shown that they can effectively catalyze the reduction of a range of ketones, often with high enantiomeric excess (e.e.), producing chiral alcohols. nih.gov The substrate scope of these enzymes includes not only simple ketones but also more complex molecules with various functional groups. nih.gov Research has demonstrated that some enzymes can reduce 2-chloro-1,2-diphenylethan-1-one, while others may not transform it at all, highlighting the specificity of each biocatalyst. researchgate.net The presence of different substituents on the aromatic ring of acetophenone (B1666503) derivatives can also affect the conversion and enantioselectivity of the reduction. researchgate.net

Biocatalyst Identification and Optimization

The identification of suitable biocatalysts is a critical step in developing an efficient synthetic process. Microorganisms are a rich source of carbonyl reductases, and numerous strains have been screened for their ability to reduce specific ketones. nih.gov For example, Lactobacillus kefiri has been identified as a biocatalyst for the asymmetric reduction of acetophenone and its derivatives. researchgate.net While it shows high enantioselectivity for some substrates, the conversion rates for others, like ortho-bromo acetophenone, can be low. researchgate.net

Once a potential biocatalyst is identified, optimization of the reaction conditions is often necessary to enhance its performance. This can involve modifying the reaction medium, pH, temperature, and co-substrate concentrations. The use of deep eutectic solvents (DES) as co-solvents has been shown to promote the asymmetric reduction of certain ketones by increasing cell membrane permeability and enhancing biocatalytic efficiency. Furthermore, the use of an NADPH recycling system can be employed to reduce the cost of the cofactor. scispace.com Immobilization of the biocatalyst on a solid support, such as Celite, can also improve its stability and reusability, making the process more economically viable. tudelft.nl

Table 1: Enantioselective Bioreduction of 2-Bromoacetophenone Derivatives

| Substrate | Biocatalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2-Bromo-1-phenyl-ethan-1-ol | Specific Strain | 97% | researchgate.net |

| 4'-Bromo-2-bromo-1-phenyl-ethan-1-ol | Specific Strain | 99% | researchgate.net |

| 4'-Chloro-2-bromo-1-phenyl-ethan-1-ol | Specific Strain | >99% | researchgate.net |

| 4'-Methoxy-2-bromo-1-phenyl-ethan-1-ol | Specific Strain | 96% | researchgate.net |

| 3'-Methoxy-2-bromo-1-phenyl-ethan-1-ol | Specific Strain | 93% | researchgate.net |

| 2'-Methoxy-2-bromo-1-phenyl-ethan-1-ol | Specific Strain | 98% | researchgate.net |

Asymmetric Dihydroxylation Strategies for Chiral this compound Synthesis

The Sharpless Asymmetric Dihydroxylation (SAD) is a highly effective method for the enantioselective synthesis of vicinal diols from alkenes. numberanalytics.comwikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. numberanalytics.comwikipedia.org

The synthesis of chiral this compound can be envisioned through the asymmetric dihydroxylation of a suitable styrene (B11656) derivative, followed by further chemical transformations.

Ligand Design and Catalyst Performance

The choice of the chiral ligand is paramount in Sharpless Asymmetric Dihydroxylation as it dictates the enantioselectivity of the reaction. numberanalytics.com The most commonly used ligands are derivatives of the cinchona alkaloids, dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). numberanalytics.comwikipedia.org These ligands are often used in commercially available premixed formulations known as AD-mix-α (containing a DHQ derivative) and AD-mix-β (containing a DHQD derivative), which also include the osmium catalyst and a re-oxidant. wikipedia.orgorganic-chemistry.org

The performance of the catalyst system is also influenced by the reaction conditions, such as the solvent system and the presence of additives. The reaction is typically carried out in a buffered solution to maintain a stable pH, as the reaction rate is enhanced under slightly basic conditions. organic-chemistry.org

Stereochemical Control and Diastereoselectivity

The Sharpless Asymmetric Dihydroxylation reaction is renowned for its high degree of stereochemical control, allowing for the synthesis of diols with high enantiomeric excess. numberanalytics.comwikipedia.org The facial selectivity of the dihydroxylation is determined by the specific chiral ligand used. For a given alkene, AD-mix-α and AD-mix-β will typically yield enantiomeric diol products.

The reaction proceeds through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to give the diol. wikipedia.orgorganic-chemistry.org This mechanism ensures the syn-dihydroxylation of the double bond. The regioselectivity of the reaction generally favors the oxidation of the more electron-rich double bond in a molecule. wikipedia.org

Halogenation Reactions in Stereoselective Synthesis of Bromo-phenylethanols

Stereoselective halogenation reactions provide another important route to chiral bromo-phenylethanols. These methods often involve the reaction of a chiral precursor, such as an epoxide or an alcohol, with a halogenating agent, where the stereochemistry of the starting material directs the stereochemical outcome of the product.

One common approach is the nucleophilic ring-opening of a chiral styrene oxide with a bromide source. chemicalforums.com The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing attack. This allows for the synthesis of a specific enantiomer of this compound, provided the starting epoxide has high enantiomeric purity.

Another strategy involves the stereospecific displacement of an activated alcohol. nih.gov For example, a chiral 1-phenylethanediol, which can be synthesized via asymmetric dihydroxylation, can be selectively activated at one of the hydroxyl groups (e.g., by conversion to a mesylate or tosylate). Subsequent displacement with a bromide nucleophile can then proceed with inversion of configuration to yield the desired this compound. The efficiency and stereospecificity of this SN2 displacement can be influenced by steric hindrance around the reaction center. nih.gov

Regioselective Bromination Techniques

Regioselectivity in the bromination of styrene and its derivatives is a critical factor in the synthesis of this compound. The desired product features a bromine atom at the C2 position and a hydroxyl group at the C1 position.

One common method involves the reaction of styrene with a source of electrophilic bromine in the presence of water. For instance, the use of N-bromosuccinimide (NBS) in an aqueous medium favors the formation of this compound. reddit.com This regioselectivity is governed by the formation of a cyclic bromonium ion intermediate. Water, acting as a nucleophile, then attacks the more substituted carbon (the benzylic position), which can better stabilize the developing positive charge. This leads to the desired this compound. reddit.combrainly.com

The regioselective ring-opening of epoxides, specifically styrene oxide, with elemental bromine in the presence of a pyridine-containing group like isonicotinic hydrazide has also been shown to produce halohydrins with high yield and over 95% regioselectivity. chemicalforums.com

Stereocontrol in Halogenation Processes

Achieving stereocontrol in the synthesis of this compound is essential for producing enantiomerically pure forms of the compound, which are often required in pharmaceutical applications.

Enantioselective synthesis can be approached through several strategies. One method involves the use of chiral catalysts or reagents to influence the stereochemical outcome of the reaction. For example, Sharpless epoxidation or Shi's dioxirane (B86890) chemistry can be used to create chiral epoxides from styrene, which can then be opened stereospecifically. chemicalforums.com

Another approach is the enzymatic resolution of a racemic mixture of this compound. Halohydrin dehalogenases, for instance, can exhibit high enantioselectivity. The enzyme HheC shows a significant preference for the (R)-enantiomer, making it a powerful tool for kinetic resolution. This enzymatic conversion of the (R)-enantiomer to the corresponding epoxide leaves the (S)-enantiomer largely unreacted and thus enantiomerically enriched.

Conventional Organic Synthesis Routes for this compound Preparation

Several conventional methods are employed for the laboratory and industrial-scale preparation of this compound.

Acid-Catalyzed Ring-Opening of Styrene Oxide

A straightforward and widely used method for synthesizing this compound is the acid-catalyzed ring-opening of styrene oxide. tandfonline.com This reaction is typically carried out using a hydrobromic acid (HBr) solution. chegg.com The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack of the bromide ion. orgosolver.com

The regioselectivity of this reaction is a key consideration. Under acidic conditions, the nucleophile (bromide) preferentially attacks the more substituted carbon atom of the epoxide ring. orgosolver.com This is because the transition state has some carbocationic character, and the positive charge is better stabilized at the benzylic position by the adjacent phenyl group. chegg.com This leads to the formation of this compound as the major product. chegg.com

Radical Bromination Pathways

Radical bromination of styrene can also lead to the formation of brominated products. However, the reaction of styrene with HBr in the absence of peroxides typically proceeds via an electrophilic addition mechanism, not a radical pathway, leading to 1-bromo-1-phenylethane. youtube.com For the synthesis of this compound, radical pathways are less direct. One potential indirect radical pathway could involve the radical-initiated bromination of a precursor, but this is not a common or efficient method for the direct synthesis of the target compound.

A proposed radical mechanism for the formation of brominated products from 2-substituted indazoles involves the pyrolysis of NBS to generate a bromine radical. nih.gov However, the direct application of such a radical pathway to styrene for the specific synthesis of this compound is not well-established as a primary synthetic route.

Bromination of Phenylethanol Derivatives

Another synthetic strategy involves the bromination of 1-phenylethanol (B42297) or its derivatives. For instance, (R)-(-)-2-bromo-1-phenylethanol can be synthesized by brominating (R)-1-phenylethanol with a brominating agent like phosphorus tribromide (PBr₃) in an inert solvent at low temperatures. This method relies on the availability of the enantiomerically pure starting material.

A different approach starts from styrene, which is first converted to 1,2-dibromo-1-phenylethane. Selective solvolysis of the benzylic bromine in this dibromide, by heating it in aqueous acetone, yields this compound in high yield (93%). tandfonline.com This method highlights the differential reactivity of the two bromine atoms in the dibromide intermediate.

Evaluation of Synthetic Efficiency and Stereocontrol in this compound Production

The efficiency and stereocontrol of the various synthetic routes to this compound are critical for their practical application.

| Synthetic Route | Reagents | Yield | Stereocontrol | Reference |

| Acid-Catalyzed Ring-Opening of Styrene Oxide | Styrene Oxide, HBr | High | Generally produces a racemic mixture unless a chiral catalyst is used. | tandfonline.com |

| Selective Solvolysis of 1,2-dibromo-1-phenylethane | 1,2-dibromo-1-phenylethane, Aqueous Acetone | 93% | Produces a racemic mixture. | tandfonline.com |

| Bromination of (R)-1-phenylethanol | (R)-1-phenylethanol, PBr₃ | Good | High, depends on the enantiomeric purity of the starting material. | |

| Enzymatic Reduction of 2-bromoacetophenone | 2-bromoacetophenone, Enzyme | 56% (for (S)-enantiomer) | High (97% ee for (S)-enantiomer) | prepchem.com |

| Enzymatic Resolution of Racemic this compound | Racemic this compound, Halohydrin dehalogenase (HheC) | - | High (enzyme shows a 137-fold preference for the (R)-enantiomer) |

The acid-catalyzed ring-opening of styrene oxide is a high-yielding method, but it typically results in a racemic product. tandfonline.com To achieve enantioselectivity with this method, the use of chiral catalysts would be necessary. The selective solvolysis of 1,2-dibromo-1-phenylethane is also a high-yielding but non-stereoselective route. tandfonline.com

For enantiomerically pure products, the bromination of an enantiopure phenylethanol derivative is a viable option, with the stereochemical outcome dependent on the starting material's purity.

Biocatalytic methods offer excellent stereocontrol. The enzymatic reduction of 2-bromoacetophenone has been shown to produce (S)-2-bromo-1-phenylethanol with a high enantiomeric excess of 97%. prepchem.com Furthermore, the kinetic resolution of racemic this compound using halohydrin dehalogenase (HheC) is a highly effective method for separating the enantiomers due to the enzyme's strong preference for the (R)-form.

Mechanistic Investigations of 2 Bromo 1 Phenylethanol Reactivity

Nucleophilic Substitution Pathways (SN1 and SN2) of the Bromine Atom

The bromine atom in 2-bromo-1-phenylethanol (B177431) is susceptible to replacement by a variety of nucleophiles. This substitution can proceed through two primary mechanistic pathways: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2). The operative mechanism is largely dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

As a secondary benzylic halide, this compound is at a crossroads between SN1 and SN2 mechanisms. The secondary nature of the carbon bearing the bromine atom allows for SN2 reactions, while the adjacent phenyl group can stabilize a potential benzylic carbocation, a key intermediate in the SN1 pathway.

Kinetic Analysis of Substitution Reactions with Various Nucleophiles

The rate of a nucleophilic substitution reaction provides crucial insight into its mechanism. For an SN2 reaction, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. In contrast, the rate of an SN1 reaction is primarily dependent on the concentration of the substrate, as the rate-determining step is the formation of a carbocation.

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively documented in readily available literature, the principles of reaction kinetics allow for predictions of its behavior. For instance, in a kinetic study of the SN1 solvolysis of a similar compound, 1-chloro-1-phenylethane, the reaction was found to follow first-order kinetics, consistent with the formation of a carbocation intermediate. quizlet.comquizlet.com It is expected that the solvolysis of this compound in a polar, protic solvent would also exhibit first-order kinetics.

Conversely, when strong, non-bulky nucleophiles are employed in a polar, aprotic solvent, the reaction is anticipated to follow second-order kinetics, indicative of an SN2 mechanism. The rate of such a reaction would be directly proportional to the concentration of both this compound and the participating nucleophile.

| Reaction Type | Expected Mechanism | Rate Law | Dependence on [Substrate] | Dependence on [Nucleophile] |

|---|---|---|---|---|

| Solvolysis in polar, protic solvent (e.g., water, ethanol) | SN1 | Rate = k[C₈H₉BrO] | First-order | Zeroth-order |

| Reaction with strong nucleophile (e.g., CN⁻, N₃⁻) in polar, aprotic solvent (e.g., DMSO, acetone) | SN2 | Rate = k[C₈H₉BrO][Nu⁻] | First-order | First-order |

Elimination Reactions and Intramolecular Cyclization to Epoxides

In the presence of a base, this compound can undergo an elimination reaction. A common and synthetically useful pathway is an intramolecular SN2 reaction, where the hydroxyl group, after deprotonation, acts as a nucleophile and displaces the adjacent bromine atom. This intramolecular cyclization results in the formation of an epoxide, specifically styrene (B11656) oxide. wikipedia.org

Factors Influencing Epoxidation Yield

The efficiency of the conversion of this compound to styrene oxide is influenced by several key factors:

Base Strength: A sufficiently strong base is required to deprotonate the hydroxyl group, forming the alkoxide intermediate. Common bases used for this transformation include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). The concentration of the base can also affect the reaction rate.

Solvent: The choice of solvent can impact the solubility of the reactants and the rate of the reaction. A solvent that can dissolve both the substrate and the base is typically used. Aqueous solutions or mixtures with organic solvents are common.

Stereochemistry: For the intramolecular backside attack to occur efficiently, the hydroxyl group and the bromine atom should ideally be in an anti-periplanar conformation. This stereochemical requirement can influence the rate of cyclization for different diastereomers of substituted analogs.

Temperature: Like most chemical reactions, the rate of epoxidation is generally increased by raising the temperature. However, excessively high temperatures can lead to side reactions and reduced yields.

Oxidation and Reduction Transformations of the Hydroxyl Group

The hydroxyl group of this compound can be either oxidized to a carbonyl group or potentially reduced, although the latter is less common for a secondary alcohol.

Mechanistic Studies of Oxidation Reactions

The oxidation of the secondary alcohol in this compound yields 2-bromo-1-phenylethanone (α-bromoacetophenone). This transformation is a common reaction for secondary benzylic alcohols. chemistrysteps.com Several oxidizing agents can be employed, each with its own mechanistic pathway.

Oxidation with Chromic Acid (H₂CrO₄): Chromic acid, often generated in situ from sodium or potassium dichromate and sulfuric acid, is a strong oxidizing agent. The mechanism involves the formation of a chromate (B82759) ester intermediate. In this intermediate, the chromium atom is attached to the oxygen of the alcohol. The rate-determining step is the abstraction of the hydrogen atom from the carbon bearing the hydroxyl group by a base (often water), leading to the elimination of a reduced chromium species and the formation of the ketone.

Oxidation with Pyridinium (B92312) Chlorochromate (PCC): PCC is a milder oxidizing agent that can convert secondary alcohols to ketones without the strongly acidic conditions of chromic acid. libretexts.org The mechanism is similar to that of chromic acid, involving the formation of a chromate ester. The pyridinium counterion acts as a mild base to facilitate the final elimination step.

Oxidation with Potassium Permanganate (B83412) (KMnO₄): Hot, alkaline potassium permanganate is a powerful oxidizing agent that can oxidize the benzylic alcohol. masterorganicchemistry.comlibretexts.org The mechanism is complex and can involve radical intermediates. For alkylbenzenes, KMnO₄ can cleave the entire alkyl side chain down to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.commasterorganicchemistry.comlibretexts.org In the case of this compound, careful control of reaction conditions would be necessary to achieve selective oxidation to the ketone without further degradation.

| Oxidizing Agent | Product | General Mechanistic Feature |

|---|---|---|

| Chromic Acid (H₂CrO₄) | 2-Bromo-1-phenylethanone | Formation of a chromate ester intermediate |

| Pyridinium Chlorochromate (PCC) | 2-Bromo-1-phenylethanone | Milder oxidation via a chromate ester |

| Potassium Permanganate (KMnO₄) | 2-Bromo-1-phenylethanone (potentially over-oxidation) | Complex mechanism, potentially involving radical intermediates |

Mechanistic Studies of Reduction Reactions

The reduction of this compound has been a subject of interest, particularly in the context of enzymatic and catalytic systems. Mechanistic studies often focus on understanding the reaction pathways, identifying key intermediates, and determining the factors that control stereoselectivity.

One area of investigation involves the use of enzymes, such as those found in various microorganisms, to catalyze the reduction of haloalcohols. These biocatalytic reductions are valued for their high enantioselectivity, operating under mild conditions. For instance, the reduction of related α-halo ketones, which are precursors to halohydrins like this compound, has been achieved with high enantiomeric excess using oxazaborolidine-catalyzed borane (B79455) reduction researchgate.net. This suggests that similar enzymatic or chemo-enzymatic strategies could be applied to this compound, likely proceeding through a stereospecifically controlled hydride transfer mechanism.

In non-enzymatic reductions, the mechanism can vary depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation of styrene oxide, a related epoxide, to 2-phenylethanol (B73330) over a nanocrystalline nickel catalyst has been studied colab.wsresearchgate.net. The proposed mechanism involves the reaction of atomized hydrogen and styrene oxide on the catalyst surface colab.wsresearchgate.net. While this is the reduction of a related compound, it provides a plausible model for the reduction of this compound, which would first be converted to styrene oxide before reduction.

Kinetic studies on the enzymatic resolution of racemic 1-phenylethanol (B42297), the parent alcohol of this compound, have also provided mechanistic insights scielo.brsemanticscholar.org. These studies, while not directly on the reduction of the bromohydrin, highlight the substrate-enzyme interactions and the kinetic parameters that govern the transformation at the benzylic alcohol moiety, which would be relevant in an enzymatic reduction of this compound.

Comparative Reactivity Studies with Analogous Halohydrins and Related Compounds

Understanding the reactivity of this compound is enhanced by comparing it with its structural analogs. Such comparisons shed light on the electronic and steric effects that influence reaction rates and mechanisms.

Positional Isomerism Effects on Reactivity

In this compound, the hydroxyl group is at the benzylic position, making it a secondary alcohol. Its isomer, 1-bromo-2-phenylethanol, has a primary hydroxyl group and a bromine atom at the benzylic position. This structural difference would manifest in several ways:

Nucleophilic Substitution: In reactions where the bromine is displaced, the benzylic nature of the carbon in 1-bromo-2-phenylethanol would favor SN1-type reactions due to the stability of the resulting benzylic carbocation. Conversely, this compound would be more prone to SN2 reactions at the primary carbon bearing the bromine.

Oxidation: The secondary alcohol of this compound can be oxidized to a ketone, whereas the primary alcohol of 1-bromo-2-phenylethanol would be oxidized to an aldehyde and subsequently to a carboxylic acid.

Epoxide Formation: Both isomers can form styrene oxide upon treatment with a base. The rate of this intramolecular SN2 reaction (Williamson ether synthesis) would be influenced by the stability of the transient alkoxide and the accessibility of the carbon-bromine bond. For this compound, the alkoxide is formed from a secondary alcohol, while for 1-bromo-2-phenylethanol, it is from a primary alcohol.

Halogen Identity Effects on Reaction Rates

The nature of the halogen atom in 2-halo-1-phenylethanols is expected to have a pronounced effect on their reaction rates, particularly in nucleophilic substitution reactions where the halide is the leaving group. The general trend for leaving group ability in halogens is I > Br > Cl > F. This is due to the C-X bond strength (C-I is the weakest) and the stability of the resulting halide anion (I- is the most stable).

While specific kinetic data comparing the reaction rates of 2-chloro-1-phenylethanol (B167369), this compound, and 2-iodo-1-phenylethanol (B13311181) in a single study were not found, data from enzymatic dehalogenation provides some insight. For instance, the enzyme HheC from Agrobacterium radiobacter can dehalogenate aromatic halohydrins, and kinetic parameters have been determined for (R)-2-chloro-1-phenylethanol youtube.com.

| Substrate | kcat (s-1) | Km (mM) |

| (R)-2-chloro-1-phenylethanol | 48.5 | 0.37 |

| (S)-2-chloro-1-phenylethanol | 8.9 | 4.2 |

| Kinetic parameters of HheC for the dehalogenation of 2-chloro-1-phenylethanol enantiomers. |

Although this data is for the chloro-analog in an enzymatic system, it demonstrates that reactivity is measurable and enantioselective. It is reasonable to extrapolate that for non-enzymatic reactions, the bromo- and iodo- analogs would exhibit faster reaction rates in processes where the carbon-halogen bond is broken in the rate-determining step.

Theoretical and Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights into transition state structures and energy profiles that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study various organic reactions, including those involving halohydrins and epoxides.

While specific DFT studies focusing solely on 2-bromo-1-phenyletanol are not prevalent in the searched literature, DFT has been used to study related reactions. For example, DFT calculations have been employed to investigate the mechanism of epoxide ring-opening reactions, which is relevant to the reactivity of styrene oxide, the cyclized product of this compound researchgate.net. These studies can elucidate the regioselectivity and stereoselectivity of such reactions by modeling the transition states of different possible pathways researchgate.net.

Furthermore, DFT has been used to support experimentally proposed mechanisms for the epoxidation of alkenes by nonheme iron model systems, where a radical intermediate is formed nih.gov. This type of computational analysis could be applied to understand the formation of this compound from styrene in the presence of a bromine source and water, a process that proceeds through a bromonium ion intermediate.

Transition State Analysis and Energy Profiles

Transition state theory is a cornerstone of chemical kinetics, and computational methods are frequently used to locate transition state structures and calculate their energies. This allows for the determination of activation energies and the construction of reaction energy profiles.

For reactions involving this compound, such as its base-catalyzed cyclization to styrene oxide, transition state calculations can provide a detailed picture of the reaction pathway e3s-conferences.org. The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide, followed by an intramolecular SN2 attack on the carbon bearing the bromine atom youtube.com. A transition state analysis would model the geometry of the five-membered ring-like transition state, providing insights into the steric and electronic factors that govern the reaction rate.

Computational studies on the hydrogenation of styrene oxide to 2-phenylethanol have calculated the activation energy for this process, demonstrating the utility of these methods in understanding catalytic reactions colab.wsresearchgate.net. Similar computational approaches could be applied to the reduction of this compound to elucidate the reaction mechanism and energy landscape.

Applications of 2 Bromo 1 Phenylethanol in Advanced Organic Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

The bifunctional nature of 2-bromo-1-phenylethanol (B177431), containing both a nucleophilic hydroxyl group and an electrophilic carbon attached to a bromine leaving group, allows for its extensive use as a precursor in the synthesis of pharmaceutically active compounds and agrochemical intermediates. vulcanchem.comcymitquimica.com

This compound is a key starting material for numerous active pharmaceutical ingredients (APIs). cymitquimica.comsmolecule.com Its enantiopure forms are particularly sought after for constructing complex chiral drugs. For instance, optically active 2-halo-1-arylethanols are essential precursors for a variety of pharmaceuticals. nih.gov The (R)-enantiomer is used in the synthesis of the β-3 adrenergic receptor agonist mirabegron, while related (S)-haloalcohols are crucial for the antifungal agent ticonazole and the antiplatelet drug ticagrelor. nih.gov

The compound also serves as a precursor to β-amino alcohols, a structural motif present in many antihypertensive agents. smolecule.com Furthermore, research has pointed to its role as an intermediate in synthesizing potential antitumor agents, such as chiral 1,2-diarylethanols. smolecule.comevitachem.com An older synthetic route also identified it as a potential intermediate for the antibiotic chloramphenicol. tandfonline.com

Below is a table summarizing some APIs synthesized from this compound derivatives.

| Target API/Molecule Class | Role of this compound Derivative | Source(s) |

| Mirabegron | (R)-2-chloro-1-phenylethanol is a key building block. | nih.gov |

| Ticonazole | (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol is an essential precursor. | nih.gov |

| Ticagrelor | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a key intermediate. | nih.gov |

| R-bambuterol | (R)-(-)-2-Bromo-1-phenylethanol is a chiral building block in its synthesis. | |

| β-arrestin-biased β2-adrenoceptor agonists | Used as a chiral building block for synthesis. | |

| Chiral 1,2-diarylethanols | Serves as a building block for these potential antitumor agents. | smolecule.comevitachem.com |

In addition to pharmaceuticals, this compound is an important intermediate in the agrochemical industry. smolecule.comcymitquimica.comsmolecule.com It is utilized in the production of various pesticides, including herbicides and insecticides. smolecule.com The synthesis of effective agrochemicals often requires precise molecular structures, and many modern pesticides are chiral compounds where only one enantiomer possesses the desired biological activity. dokumen.pub The use of chiral building blocks like this compound allows for the stereocontrolled synthesis of these active ingredients, which can lead to more potent and environmentally targeted products by eliminating inactive or potentially harmful isomers. dokumen.pub Biocatalysis, a technique sometimes applied to the synthesis of this compound derivatives, has grown rapidly as a method for producing agrochemical precursors. researchgate.net

Chiral Building Block for Enantiopure Compound Synthesis

The presence of a stereogenic center makes this compound an invaluable chiral building block in asymmetric synthesis, which is the synthesis of a specific enantiomer of a chiral molecule. vulcanchem.comsmolecule.com

Enantiomerically pure forms of this compound provide a direct route to introducing stereochemical control during the construction of complex molecules with defined three-dimensional structures. vulcanchem.com A primary method to obtain these enantiopure forms is through the asymmetric reduction of prochiral ketones, such as 2-bromoacetophenone (B140003). nih.govmdpi.com For example, the reduction of 2-bromoacetophenone using secondary alcohol dehydrogenase (TeSADH) mutants can produce (S)-2-bromo-1-phenylethanol with high conversion rates and excellent enantioselectivity (>99% ee). nih.gov Similarly, chemical reduction using NaBH4 with a chiral catalyst can yield the (R)-enantiomer in 98% yield and 95% enantiomeric excess (ee).

| Synthesis Method | Precursor | Product | Enantiomeric Excess (ee) | Source(s) |

| Asymmetric Reduction (TeSADH mutants) | 2-Bromoacetophenone | (S)-2-bromo-1-phenylethanol | >99% | nih.gov |

| Asymmetric Reduction (NaBH4/Me2SO4/(S)-Me-CBS) | Prochiral Ketone | (R)-(-)-2-Bromo-1-phenylethanol | 95% |

Once obtained in enantiopure form, this compound can be derivatized in a stereocontrolled manner. The compound's bromine atom is susceptible to nucleophilic substitution, and the stereochemical outcome of these reactions can be controlled. vulcanchem.comsmolecule.com Reactions proceeding through an SN2 mechanism, which are common in polar aprotic solvents, lead to an inversion of the stereochemical configuration. vulcanchem.com In contrast, reactions favoring an SN1 mechanism can lead to racemization. vulcanchem.com

Biocatalysis offers a powerful strategy for enantioselective transformations. Enzymes such as halohydrin dehalogenases and lipases have been used for the stereoselective synthesis and derivatization of this compound and related compounds. vulcanchem.com For example, the enzyme halohydrin dehalogenase from Agrobacterium radiobacter catalyzes the intramolecular ring-closure to form styrene (B11656) oxide and shows a strong preference for the (R)-enantiomer of a substituted analog, p-nitro-2-bromo-1-phenylethanol. nih.gov This high degree of enantioselectivity makes enzymes valuable tools for producing optically pure compounds from racemic or prochiral precursors. vulcanchem.comnih.gov

Synthesis of Complex Organic Architectures via Derivatization Reactions

This compound is a versatile building block that can be converted into a wide range of other functional molecules through derivatization. vulcanchem.com The presence of both a hydroxyl group and a bromine atom allows for selective chemical modifications to build more complex molecular architectures. vulcanchem.com

The bromine atom can be readily displaced by various nucleophiles to introduce new functional groups. vulcanchem.comsmolecule.com For example, reaction with sodium hydroxide (B78521) yields 1-phenylethane-1,2-diol, while reaction with sodium cyanide produces 2-cyano-1-phenylethanol. vulcanchem.com Amination reactions can form β-amino alcohols, and intramolecular nucleophilic substitution leads to the formation of epoxides. vulcanchem.com The hydroxyl group can also be targeted, for instance, through reaction with benzyl (B1604629) chloride to form an ether linkage, producing [(2-Bromo-1-phenylethoxy)methyl]benzene. Furthermore, the alcohol can be oxidized using agents like chromium trioxide to yield the corresponding ketone, 2-bromoacetophenone. vulcanchem.comevitachem.com

A summary of key derivatization reactions is presented below.

| Reaction Type | Reagent(s) | Product | Mechanism | Source(s) |

| Hydroxide Substitution | NaOH | 1-Phenylethane-1,2-diol | SN2 | vulcanchem.comsmolecule.com |

| Cyanide Substitution | NaCN | 2-Cyano-1-phenylethanol | SN2 | vulcanchem.comsmolecule.com |

| Amine Substitution | NH₃ or primary amines | β-Amino alcohol derivatives | SN1/SN2 | vulcanchem.comsmolecule.com |

| Oxidation | Chromium trioxide (CrO₃) or PCC | 2-Bromoacetophenone | Oxidation | vulcanchem.comevitachem.com |

| Ether Synthesis | Benzyl chloride, K₂CO₃ | [(2-Bromo-1-phenylethoxy)methyl]benzene | Williamson Ether Synthesis | |

| Intramolecular Substitution | Base (e.g., NaOH) | Styrene oxide | SN2 | vulcanchem.comchemicalforums.com |

| Reduction | LiAlH₄ or NaBH₄ | 2-Bromo-1-phenylethane | Reduction | vulcanchem.com |

These transformations highlight the compound's role as a pivotal intermediate, enabling the construction of diverse and complex organic structures for various scientific applications. vulcanchem.comevitachem.com

Formation of Ethers and Esters

The hydroxyl and bromo functionalities of this compound are key to its application in the synthesis of ethers and esters. The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively, while the bromine atom serves as a good leaving group for nucleophilic substitution, also leading to ether formation.

One notable application is the synthesis of symmetrical ethers. For instance, this compound can undergo self-condensation to form 1,1′-Oxybis(2-bromoethane-1,1-diyl)dibenzenes. evitachem.com This transformation can be efficiently catalyzed by potassium bisulfate (KHSO₄) under solvent-free conditions, highlighting an environmentally conscious approach that avoids transition metals and utilizes a recyclable catalyst. evitachem.com

Unsymmetrical ethers are also accessible using this compound as a precursor. A common strategy involves the reaction of its hydroxyl group with an alkyl halide. For example, the synthesis of [(2-bromo-1-phenylethoxy)methyl]benzene, a benzyl ether derivative, is achieved by reacting this compound with benzyl chloride. This reaction is typically performed in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane (B109758) under reflux conditions.

The esterification of the hydroxyl group in this compound represents another important transformation. researchgate.net Following the general principles of ester synthesis, this can be achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides. chemguide.co.uk These reactions, often catalyzed by a strong acid like concentrated sulfuric acid when using carboxylic acids, yield the corresponding esters, which are valuable intermediates in various synthetic pathways. chemguide.co.uk

Table 1: Synthesis of Ethers and Esters from this compound

| Product Class | Specific Product | Reactant(s) | Catalyst/Reagents | Conditions |

| Symmetrical Ether | 1,1′-Oxybis(2-bromoethane-1,1-diyl)dibenzenes | This compound | KHSO₄ | Solvent-free |

| Benzyl Ether | [(2-Bromo-1-phenylethoxy)methyl]benzene | This compound, Benzyl chloride | K₂CO₃ | Dichloromethane, Reflux |

| Ester | Phenyl ethanoate derivative | This compound, Acyl chloride/Acid anhydride | Base (for phenoxide) | Warming may be required |

Construction of Heterocyclic Systems

This compound is a key precursor for the synthesis of various heterocyclic compounds, leveraging its dual reactivity. The bromine atom and the hydroxyl group can react in a concerted or stepwise manner with other reagents to form rings of significant interest in medicinal chemistry and materials science.

A significant application is in the synthesis of purine (B94841) derivatives. Research has shown that this compound can alkylate 2-amino-6-chloropurine. acs.org This reaction, typically conducted in dimethylformamide (DMF) with potassium carbonate as the base, results in a mixture of 9-substituted and 7-substituted purines, with the former being the major product. acs.org Protecting the hydroxyl group of the bromohydrin was found to enhance the efficiency of this alkylation, leading to the formation of important DNA adducts like 7-hydroxy(phenyl)ethylguanines after subsequent hydrolysis and deprotection. acs.org

The compound also serves as an intermediate in the formation of oxazoline (B21484) rings. While the direct starting material is often an amino alcohol, the synthesis pathway can involve a bromo-intermediate analogous to this compound. For example, the one-pot reaction of (S)-2-amino-2-phenylethanol with aromatic carboxylic acids in the presence of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) proceeds through an N-(2-bromo-1-phenyl-ethyl)-arylamide intermediate. researchgate.net This intermediate then undergoes intramolecular cyclization to form optically active (S)-2-aryl-4-phenyl-1,3-oxazolines or, via an aziridine (B145994) intermediate, (S)-2-aryl-5-phenyl-1,3-oxazolines. researchgate.net These oxazolines are valuable chiral ligands and auxiliaries in asymmetric synthesis. nih.gov

Table 2: Heterocyclic Synthesis Using this compound and its Analogs

| Heterocyclic System | Starting Materials | Key Intermediate | Reagents/Conditions |

| Purine derivatives | This compound, 2-Amino-6-chloropurine | N/A | K₂CO₃, DMF |

| 1,3-Oxazolines | (S)-2-Amino-2-phenylethanol, Aromatic carboxylic acid | N-(2-bromo-1-phenyl-ethyl)-arylamide | PPh₃, CBr₄, Et₃N, Toluene, 90°C |

Role as a Reagent in Specific Organic Transformations

Beyond its use in building specific molecular classes like ethers and heterocycles, this compound functions as a versatile reagent for a range of fundamental organic transformations. vulcanchem.com

Oxidation and Reduction: The functional groups of this compound can be selectively transformed. The secondary alcohol can be oxidized to the corresponding ketone, 2-bromoacetophenone, using common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃). evitachem.comsmolecule.com Conversely, the bromine atom can be retained while the hydroxyl group is modified, or the bromine can be the site of reaction. Reduction of this compound with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or stronger ones like lithium aluminum hydride (LiAlH₄) typically yields 1-phenylethanol (B42297), demonstrating a formal hydrodebromination concurrent with the stability of the alcohol. evitachem.com

Nucleophilic Substitution: The bromine atom is an excellent leaving group, making this compound a prime substrate for nucleophilic substitution reactions. It reacts with a variety of nucleophiles to afford a diverse range of products. For instance, reaction with hydroxide ions leads to the formation of 1-phenylethane-1,2-diol. vulcanchem.com Amines can displace the bromide to produce β-amino alcohols, and cyanide ions yield 2-cyano-1-phenylethanol. vulcanchem.com These substitution reactions significantly expand the synthetic utility of the parent molecule. vulcanchem.com

Formation of Epoxides: Intramolecular nucleophilic substitution is also a key reaction pathway. Treatment of this compound with a base promotes an internal Sₙ2 reaction, where the alkoxide formed from the deprotonation of the hydroxyl group displaces the adjacent bromide. This reaction provides a classic and efficient route to styrene oxide, a highly useful epoxide intermediate. evitachem.comvulcanchem.com

The chiral nature of this compound makes it a valuable precursor in asymmetric synthesis. For example, it is used as a starting material for the synthesis of chiral 1,2-diarylethanols, which have shown potential as antitumor agents. smolecule.com

Table 3: Key Organic Transformations of this compound

| Transformation | Reagent(s) | Product |

| Oxidation | Pyridinium chlorochromate (PCC) or CrO₃ | 2-Bromoacetophenone |

| Reduction | Sodium borohydride (NaBH₄) or LiAlH₄ | 1-Phenylethanol |

| Nucleophilic Substitution (Hydroxide) | NaOH | 1-Phenylethane-1,2-diol |

| Nucleophilic Substitution (Amine) | NH₃ or R-NH₂ | β-Amino alcohol |

| Intramolecular Substitution (Epoxidation) | Base (e.g., NaOH) | Styrene oxide |

Enzymatic and Biocatalytic Transformations Involving 2 Bromo 1 Phenylethanol

Substrate Specificity and Catalytic Activity with Halohydrin Dehalogenases

Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the intramolecular displacement of a halogen by a hydroxyl group in vicinal haloalcohols, resulting in the formation of an epoxide. nih.gov The substrate specificity of these enzymes is a critical determinant of their utility in biocatalysis.

Enantiomeric Preference of Dehalogenases

The enantioselectivity of halohydrin dehalogenases is a key feature that makes them valuable biocatalysts. For instance, the halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) exhibits a strong preference for the (R)-enantiomer of p-nitro-2-bromo-1-phenylethanol. nih.gov In contrast, the halohydrin dehalogenase from Arthrobacter sp. AD2 (HheA) generally shows a low S-enantioselectivity towards aromatic substrates like 2-chloro-1-phenylethanol (B167369). nih.gov This opposing enantiopreference between different HHDHs, such as HheC and HheB from Mycobacterium sp. strain GP1, highlights the potential to use different enzymes to synthesize either enantiomer of a desired product. nih.gov

Kinetic Parameters (kcat, Km, kcat/Km) for Enzyme Interactions

The kinetic parameters of halohydrin dehalogenase interactions with substrates like 2-bromo-1-phenylethanol (B177431) and its analogs reveal the efficiency and affinity of the catalysis. For the HheC enzyme with (R)-p-nitro-2-bromo-1-phenylethanol, the turnover number (kcat) is 22 s⁻¹, which is three times higher than for the (S)-enantiomer. nih.gov Furthermore, the Michaelis constant (Km) for the (R)-enantiomer is approximately 45-fold lower (0.009 mM) than for the (S)-enantiomer, indicating a much higher affinity for the (R)-form. nih.gov This results in a significant enantiopreference for the (R)-enantiomer. nih.gov

Table 1: Steady-State Kinetic Parameters of HheC with p-nitro-2-bromo-1-phenylethanol Enantiomers

| Enantiomer | kcat (s⁻¹) | Km (mM) |

| (R) | 22 | 0.009 |

| (S) | ~7.3 | ~0.405 |

Data derived from a study on the kinetic mechanism and enantioselectivity of halohydrin dehalogenase from Agrobacterium radiobacter. nih.gov

Enzyme Mechanism Elucidation Using this compound as a Probe

The use of this compound and its derivatives as model substrates has been instrumental in elucidating the catalytic mechanisms of halohydrin dehalogenases. nih.govnih.gov

Investigation of Catalytic Cycles

Pre-steady-state kinetic analyses using p-nitro-2-bromo-1-phenylethanol have shed light on the rate-limiting steps in the catalytic cycle of HheC. nih.gov For the favored (R)-enantiomer, a pre-steady-state burst was observed, indicating that a product release step is rate-limiting. nih.gov In contrast, no such burst was seen with the (S)-enantiomer, suggesting that for this substrate, a step other than product release is the bottleneck. nih.gov Single-turnover experiments confirmed that the rate of bromide release during the conversion of the (R)-enantiomer is 21 s⁻¹. nih.gov Product inhibition studies have further supported an ordered Uni Bi mechanism for both enantiomers, where the halide ion is the first product to be released from the enzyme. nih.gov

Identification of Key Active Site Residues

Site-directed mutagenesis and structure-guided directed evolution have identified key amino acid residues within the active site of halohydrin dehalogenases that are crucial for substrate binding and enantioselectivity. nih.govnih.gov In HheA from Arthrobacter sp. AD2, residues V136, L141, and N178 in the active-site loops have been shown to be critical for controlling enantioselectivity. nih.gov For example, the N178A mutant exhibited a dramatically improved S-enantioselectivity for 2-chloro-1-phenylethanol. nih.gov In HheC, residues Ser132, Tyr145, and Arg149 are catalytically important, with Tyr145 proposed to act as the catalytic base. nih.gov More recent studies have also highlighted the importance of a conserved sequence motif, where residue F12 in HheC can be mutated to enhance activity and stability. acs.org

Optimization of Biocatalytic Processes for Halohydrin Dehalogenation

The insights gained from mechanistic and structural studies are being applied to optimize biocatalytic processes involving halohydrin dehalogenases. This includes the engineering of enzymes with improved properties such as enhanced activity, stability, and altered enantioselectivity. acs.orgnih.gov For example, a highly engineered variant of HheC, HheC2360, containing 37 mutations, showed a tenfold increase in catalytic rates for certain reactions and an inverted enantioselectivity compared to the wild-type enzyme. nih.gov Such engineered biocatalysts have great potential for the efficient and sustainable production of valuable chiral building blocks. nih.gov The development of high-throughput screening assays, some utilizing chromogenic substrates like p-nitro-2-bromo-1-phenylethanol, facilitates the rapid evolution and optimization of these enzymes for industrial applications. scispace.comd-nb.info

Enhancing Catalytic Efficiency through Enzyme Engineering

Enzyme engineering plays a pivotal role in optimizing the catalytic efficiency of enzymes involved in the transformation of this compound. Rational design and directed evolution are key strategies employed to improve enzyme performance, broaden substrate scope, and increase enantioselectivity. nih.gov

One notable example involves the use of a lipase (B570770) from Burkholderia cepacia. Through analysis of a transition-state model of a similar secondary alcohol, researchers identified three amino acids that could potentially enhance the enzyme's activity and enantioselectivity. Subsequent experiments confirmed that a double mutant of two of these residues resulted in high conversion and a significant increase in enantioselectivity (E > 200), a substantial improvement from the wild type's E value of 5. nih.gov

Computer-based enzyme evolution has also been successfully utilized. For instance, in the production of 2-phenylethanol (B73330), a related compound, an amino acid substitution in the phenylpyruvate decarboxylase (PDC) enzyme, ARO10, was identified through computational modeling. This substitution, I544W, stabilized the aromatic ring of the phenylpyruvate substrate, leading to a 4.1-fold increase in 2-phenylethanol yield compared to the wild-type enzyme. nih.gov This demonstrates the power of rational design in enhancing enzyme function for industrial applications.

Table 1: Engineered Enzymes in Biocatalysis

| Enzyme | Modification | Substrate | Improvement |

| Lipase (Burkholderia cepacia) | Double mutant | Secondary alcohol | High conversion, E > 200 nih.gov |

| Phenylpyruvate decarboxylase (ARO10) | I544W substitution | Phenylpyruvate | 4.1-fold increase in 2-phenylethanol yield nih.gov |

| (R)-selective hydroxynitrile lyase (Prunus amygdalus) | Redesigned active site | Various | Improved enantioselectivity (>96%) nih.gov |

Process Parameters for Biotransformation

The efficiency of the biotransformation of this compound is heavily influenced by various process parameters. These parameters must be carefully optimized to maximize product yield and purity.

Key parameters that are often manipulated include:

Temperature: Enzyme activity is highly dependent on temperature. For instance, substrate depletion experiments with trout liver S9 fractions were conducted at a controlled temperature of 11 ± 1 °C. nih.gov

pH: The pH of the reaction medium affects the ionization state of the enzyme and substrate, thereby influencing catalytic activity. A potassium phosphate (B84403) buffer with a pH of 7.80 ± 0.05 was used in the aforementioned trout liver S9 fraction experiments. nih.gov

Substrate and Cofactor Concentrations: The concentrations of the substrate (this compound) and any necessary cofactors (e.g., NADPH, UDPGA, PAPS, GSH) are critical. In the trout liver S9 experiments, concentrations of 2 mM for β-NADPH and UDPGA, 0.1 mM for PAPS, and 5 mM for reduced L-glutathione were used. nih.gov

Solvent System: In some cases, a two-phase system (aqueous-organic) is employed to facilitate product extraction and minimize product toxicity to the biocatalyst. mdpi.com

Table 2: Optimized Process Parameters for Biotransformation

| Parameter | Condition | System |

| Temperature | 11 ± 1 °C | Trout liver S9 fractions nih.gov |

| pH | 7.80 ± 0.05 | Trout liver S9 fractions nih.gov |

| β-NADPH Concentration | 2 mM | Trout liver S9 fractions nih.gov |

| UDPGA Concentration | 2 mM | Trout liver S9 fractions nih.gov |

| PAPS Concentration | 0.1 mM | Trout liver S9 fractions nih.gov |

| Reduced L-glutathione (GSH) Concentration | 5 mM | Trout liver S9 fractions nih.gov |

Kinetic Characterization of Enzyme-Substrate Interactions in Biocatalysis

Understanding the kinetic parameters of enzyme-substrate interactions is fundamental to optimizing biocatalytic processes. The Michaelis-Menten model is a cornerstone of this analysis, providing key parameters such as KM (Michaelis constant) and Vmax (maximum reaction rate). nih.gov

The KM value represents the substrate concentration at which the reaction rate is half of Vmax, and it provides an indication of the affinity of the enzyme for its substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

In systems involving substrate competition, where the product of one reaction becomes the substrate for another, the kinetic analysis becomes more complex. nih.gov For instance, in the case of the ectonucleotidase CD39, which hydrolyzes ATP to ADP and then ADP to AMP, a Michaelis-Menten formulation that accounts for this substrate competition is necessary for accurate modeling. nih.gov

The determination of these kinetic parameters often involves initial-rate experiments and product-inhibition studies. nih.gov For example, in the study of trout liver S9 fractions, substrate depletion experiments were performed to measure the in vitro clearance of various compounds, which is related to the intrinsic kinetic parameters of the enzymes involved. nih.gov

Table 3: Key Kinetic Parameters in Biocatalysis

| Parameter | Description | Significance |

| KM (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. nih.gov | Indicates the affinity of the enzyme for the substrate. |

| Vmax (Maximum reaction rate) | The maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov | Reflects the catalytic capacity of the enzyme. |

| kcat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of a single enzyme molecule. |

| kcat/KM (Catalytic efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. | Represents the overall efficiency of the enzyme at low substrate concentrations. |

Chirality, Stereochemistry, and Biological Relevance of 2 Bromo 1 Phenylethanol

Stereoselective Synthesis and Enantiomeric Purity Assessment

The synthesis of single enantiomers of 2-bromo-1-phenylethanol (B177431) is critical for studying its stereospecific interactions in chemical and biological systems. Stereoselective synthesis methods aim to produce one enantiomer in high excess over the other. A key strategy for achieving this is through enzymatic kinetic resolution.

One notable method involves the enantioselective hydrolysis of the corresponding acetate (B1210297) derivative, rac-2-bromo-1-phenylethyl acetate. This reaction can be catalyzed by enzymes, such as lipases, which selectively act on one enantiomer, allowing for the separation of the unreacted ester from the hydrolyzed alcohol. For instance, the use of immobilized lipase (B570770) from Pseudomonas fluorescens has been documented for the enantioselective synthesis of halohydrins. Similarly, enzymatic systems from common vegetables like carrots (Daucus carota L.) and celeriac (Apium graveolens L. var. rapaceum) have been used to hydrolyze the acetates of substituted 1-phenylethanols, preferentially yielding the (R)-alcohol enantiomers. nih.gov

Another approach is the enantioselective reduction of the prochiral ketone, 2-bromo-1-phenylethanone (α-bromoacetophenone). This can be achieved using chiral reducing agents or catalysts that direct the reaction towards the formation of a specific enantiomer.

Table 1: Examples of Stereoselective Synthesis Methods

| Method | Precursor | Catalyst/Reagent | Primary Product | Enantiomeric Excess (ee) |

| Enzymatic Kinetic Resolution | rac-2-bromo-1-phenylethyl acetate | Lipase from Pseudomonas fluorescens | Enantiopure alcohol and remaining ester | High |

| Enzymatic Hydrolysis | rac-1-(bromophenyl)ethanol acetates | Carrot/Celeriac root enzymes | (R)-alcohols | Not specified |

| Asymmetric Reduction | 2-bromo-1-phenylethanone | Chiral catalysts | (R)- or (S)-2-bromo-1-phenylethanol | High |

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial after a stereoselective synthesis. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. A racemic mixture has an ee of 0%, while a pure single enantiomer has an ee of 100%.

Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. For enzymatic resolution of related compounds like ibuprofen, HPLC with a specific chiral column has been used to determine both the conversion and the enantiomeric excess in a single analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which have distinct NMR spectra. This is achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). epa.gov For example, reacting a chiral amine with a CDA can produce diastereomers with distinct signals in ³¹P NMR, allowing for direct integration to determine the ee. pharmaffiliates.com Similarly, chiral solvating agents like cyclodextrins can form temporary diastereomeric complexes with the enantiomers, causing their NMR signals to become distinguishable. epa.gov

The configurational stability of a chiral center is its resistance to racemization or epimerization over time or under specific chemical conditions. For a chiral compound like this compound to be useful as a chiral building block or for its specific biological activity to be studied reliably, its enantiomers must be configurationally stable under the conditions of their synthesis, purification, and application.

While this parameter is fundamentally important, dedicated research studies focusing specifically on the configurational stability and racemization kinetics of the enantiomers of this compound are not prominent in the reviewed scientific literature. The stability would generally be affected by factors such as pH, temperature, and solvent, which could potentially facilitate reactions that might lead to a loss of enantiomeric purity.

Stereochemical Influence on Molecular Interactions and Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) is a critical determinant of how a molecule interacts with other molecules, particularly in complex biological systems. The different spatial orientations of the enantiomers of this compound mean they can exhibit different interactions with chiral entities like enzymes and cell receptors.

The principle of stereoselectivity is well-established; for instance, different enantiomers of drugs like phenglutarimide (B1680306) show vastly different affinities (up to 20,000-fold) for various muscarinic receptor subtypes. nih.gov This highlights how a subtle change in 3D structure can dramatically alter molecular recognition. For this compound, its biological activity is intrinsically linked to its specific chiral structure, which dictates how it fits into the active site of an enzyme or the binding pocket of a receptor.

Due to their different shapes, the (R) and (S) enantiomers of this compound are expected to have distinct biological activities. Research has shown that the (R)-enantiomer, (R)-(-)-2-bromo-1-phenylethanol, serves as a valuable chiral building block in the synthesis of other complex molecules, including potential antitumor agents like chiral 1,2-diarylethanols. Furthermore, this specific enantiomer has been observed to interact with certain enzymes, such as halohydrin dehalogenases, where it can influence and even enhance catalytic efficiency. In contrast, the biological activity and interactions of the (S)-(+)-enantiomer are noted to be significantly less studied, limiting a direct comparative analysis.

Table 2: Reported Biological Relevance of this compound Enantiomers

| Enantiomer | Reported Biological Relevance/Application | Notes |

| (R)-(-)-2-Bromo-1-phenylethanol | Building block for potential antitumor agents. | The bromine atom acts as a reactive leaving group for further synthesis. |

| Interacts with and can enhance the activity of certain enzymes (e.g., halohydrin dehalogenases). | Suggests potential use in biocatalysis and synthetic biology. | |

| (S)-(+)-2-Bromo-1-phenylethanol | Less studied. | Different optical activity compared to the (R)-enantiomer. |

Investigation of Enantiomeric Specificity in Biological Systems

The study of how biological systems, particularly enzymes, differentiate between enantiomers provides insight into metabolic pathways and mechanisms of molecular recognition. The enantiomeric specificity observed in these systems is a direct consequence of the chiral nature of enzyme active sites, which are themselves composed of chiral amino acids.

Enzymes frequently demonstrate high stereoselectivity, preferentially binding and catalyzing reactions with one enantiomer over the other. This principle is the basis for the enzymatic resolution methods mentioned earlier.

Lipases and Esterases: In the kinetic resolution of racemic 1-phenylethanol (B42297) (a closely related compound), lipases like Novozyme 435 selectively catalyze the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. nih.gov This demonstrates the enzyme's ability to recognize the specific stereocenter. Similarly, studies using enzymes from carrots and celeriac to hydrolyze bromo- and methoxy-substituted 1-phenylethanol acetates found a preference for producing (R)-(+)-alcohols. nih.gov This indicates that the hydrolytic enzymes in these systems can distinguish between the enantiomeric substrates.

Halohydrin Dehalogenases: Research indicates that (R)-(-)-2-bromo-1-phenylethanol interacts with halohydrin dehalogenases. Such enzymes are involved in the detoxification of halogenated compounds, and their interaction with a specific enantiomer underscores their role in stereoselective biotransformations.

This enzymatic selectivity is crucial not only for producing enantiomerically pure compounds for industrial and pharmaceutical use but also for understanding the metabolic fate of chiral compounds in living organisms.

Protein-Ligand Binding Affinity and Stereospecificity (e.g., Galectin-3)

The stereochemistry of a molecule is crucial in determining its interaction with biological systems. While specific binding data for this compound with the protein Galectin-3 is not extensively documented in publicly available research, the principle of stereospecificity can be clearly illustrated through its interaction with other enzymes. A notable example is the enzyme Halohydrin dehalogenase (HheC) from Agrobacterium radiobacter AD1, which catalyzes the conversion of vicinal haloalcohols into their corresponding epoxides.

Research has shown that HheC exhibits a high degree of enantioselectivity when interacting with aromatic halohydrins like this compound. nih.gov Steady-state kinetic analyses have demonstrated a significant preference for the (R)-enantiomer of a closely related substrate, p-nitro-2-bromo-1-phenylethanol. nih.gov The catalytic efficiency (kcat/Km) for the (R)-enantiomer is substantially higher than for the (S)-enantiomer. This preference is attributed to both a lower Michaelis constant (Km), indicating tighter binding, and a higher turnover number (kcat) for the (R)-form. nih.gov

Specifically, the Km for the (R)-enantiomer is about 45-fold lower than that for the (S)-enantiomer, and the kcat is 3-fold higher. nih.gov This results in a pronounced enantiopreference for the (R)-enantiomer. nih.gov The significant difference in how the enzyme binds and processes each stereoisomer underscores the importance of molecular configuration in protein-ligand interactions. Pre-steady-state kinetic studies further reveal mechanistic differences, showing that a product release step is rate-limiting for the favored (R)-enantiomer but not for the (S)-enantiomer. nih.gov

| Enantiomer | kcat (s⁻¹) | Km (mM) |

| (R)-enantiomer | 22 | 0.009 |

| (S)-enantiomer | ~7.3 | ~0.405 |

Exploration of Bioactivity and Potential Therapeutic Implications

The biological activity of this compound and its derivatives is a subject of ongoing scientific interest, with research exploring its potential in various therapeutic areas.

Antitumor Activity Research, Focusing on Stereoisomers

Based on a review of available scientific literature, dedicated research into the specific antitumor activities of the stereoisomers of this compound is not widely reported. While the field of medicinal chemistry actively investigates various novel compounds for their anticancer properties, including other chiral molecules and derivatives of different parent structures, specific data on the cytotoxicity of (R)- and (S)-2-Bromo-1-phenylethanol against cancer cell lines is currently limited in the public domain. nih.govnih.gov

Antimicrobial Properties of this compound Derivatives

Research into the antimicrobial properties of related compounds suggests that derivatives of the parent structure, 2-phenylethanol (B73330), exhibit notable activity against various microbes. nih.govresearchgate.net Studies have shown that 2-phenylethanol and its derivatives, such as phenylacetic acid and phenyllactic acid, possess bacteriostatic and bactericidal effects. nih.govresearchgate.net

The mechanism of these related aromatic alcohols is often linked to their ability to partition into and disrupt the structure of bacterial cell membranes. nih.gov Furthermore, the modification of such compounds, for instance through halogenation, is a strategy being explored to enhance antimicrobial potency. Studies on other phenolic compounds have demonstrated that strategic halogenation can play a critical role in improving the antimicrobial and antibiofilm activities of these molecules. nih.gov This suggests a potential avenue for the development of more potent antimicrobial agents based on the 2-phenylethanol scaffold.

Interaction with Cellular Pathways and Molecular Targets

The electrophilic nature of this compound, conferred by the bromine atom, suggests it can interact with various biological molecules, including enzymes and other proteins, potentially modifying their activity. As demonstrated with Halohydrin dehalogenase, the interaction can be highly specific, leading to enzymatic conversion. nih.gov

Advanced Spectroscopic Characterization and Computational Modeling of 2 Bromo 1 Phenylethanol and Its Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis in Mechanistic and Stereochemical Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Bromo-1-phenylethanol (B177431) and its derivatives. It provides invaluable insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Elucidation of Reaction Intermediates and Products

¹H and ¹³C NMR spectroscopy are instrumental in identifying and characterizing the products of reactions involving this compound. For instance, in the synthesis of its derivatives, NMR is used to confirm the structure of the resulting compounds. The chemical shifts (δ) of the protons and carbons provide a fingerprint of the molecule. In the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃), key signals include a multiplet for the methine proton (CH), a multiplet for the methylene (B1212753) protons (CH₂), and a singlet for the hydroxyl proton (OH). Similarly, the ¹³C NMR spectrum confirms the carbon framework of the molecule.

The analysis of reaction mixtures by NMR can also shed light on the formation of intermediates. For example, in the conversion of alkenes to bromohydrins, NMR can be used to follow the progress of the reaction and identify any transient species that may be formed. orgsyn.org

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound and a related ketone, 2-bromo-1-phenylethanone.

| Compound | Nucleus | Chemical Shift (δ) in ppm (Solvent) | Key Assignments |

| This compound | ¹H | 7.35 (m), 5.06 & 5.16 (AB doublet, J=6.5 Hz), 3.55–3.64 (m), 2.65 (s) (CDCl₃) | Aryl H, CHBrCHOH, CH₂, OH orgsyn.org |

| This compound | ¹³C | Not explicitly detailed in provided search results. | - |

| 2-bromo-1-phenylethanone | ¹H | 8.00 (d, J=7.6 Hz), 7.63 (t, J=7.6 Hz), 7.51 (t, J=7.6 Hz), 4.48 (s) (CDCl₃) | 2H, 1H, 2H, 2H rsc.org |

| 2-bromo-1-phenylethanone | ¹³C | 191.3, 133.9, 128.9, 128.8, 31.0 (CDCl₃) | C=O, C-aryl, C-aryl, C-aryl, CH₂Br rsc.org |

This table is based on reported data and may vary slightly depending on experimental conditions.

Stereochemical Assignments via NMR Techniques

The determination of the stereochemistry of chiral molecules like this compound is a critical aspect of its characterization. NMR spectroscopy, particularly two-dimensional (2D) techniques and the use of chiral derivatizing agents, plays a pivotal role in assigning the absolute and relative stereochemistry. longdom.orgresearchgate.netnih.gov

For diastereomers, distinct correlation patterns in COSY spectra can reveal differences in their stereochemical arrangement. longdom.org The coupling constants (J values) between protons can also provide information about their dihedral angles and thus the relative stereochemistry. For example, in erythro-2-bromo-1,2-diphenylethanol, the coupling constant of the AB doublet for the CHBrCHOH protons was found to be 6.5 Hz. orgsyn.org

The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or 1-phenylethyl isocyanate, can be employed to determine the enantiomeric purity and assign the absolute configuration of alcohols. researchgate.nethebmu.edu.cn These agents react with the alcohol to form diastereomeric esters or carbamates, which exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

Infrared (IR) Spectroscopic Investigations for Functional Group Transformations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for monitoring their transformations during a chemical reaction. The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

A broad O-H stretching band, typically around 3407 cm⁻¹, is indicative of the hydroxyl group and suggests the presence of intermolecular hydrogen bonding in the solid state. The presence of the aromatic ring is confirmed by C-H stretching vibrations, which appear around 3031 cm⁻¹. A key absorption band confirming the presence of the bromine atom is the C-Br stretch, which is observed at approximately 1061 cm⁻¹.

During chemical reactions, changes in the IR spectrum can be used to follow the conversion of functional groups. For instance, the oxidation of this compound to 2-bromoacetophenone (B140003) would result in the disappearance of the O-H stretching band and the appearance of a strong C=O stretching band, characteristic of a ketone.

The table below summarizes the key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | ~3407 (broad) |

| Aromatic C-H | Stretching | ~3031 |